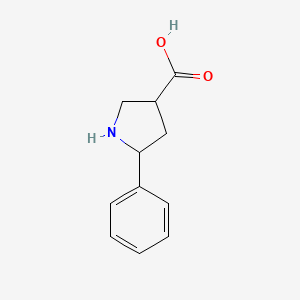

5-Phenylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLFKBOSDHKUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696212 | |

| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-08-9 | |

| Record name | 5-Phenyl-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid

Abstract

This guide provides a comprehensive, technically-grounded overview for the synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidinone (or γ-lactam) core is a prevalent scaffold in drug discovery, valued for its ability to mimic peptide bonds and orient substituents in a defined three-dimensional space.[1] The addition of a sulfanilamide moiety introduces a classic pharmacophore known for its antimicrobial properties and ability to target carbonic anhydrase, among other enzymes. This document details a robust and efficient synthetic strategy, beginning with a retrosynthetic analysis and culminating in a step-by-step experimental protocol. It is intended for researchers, chemists, and professionals in the field of drug development, offering insights into reaction mechanisms, experimental causality, and process optimization.

Introduction and Strategic Importance

The 5-oxo-1-arylpyrrolidine-3-carboxylic acid framework is a constrained analog of glutamic acid, making it a valuable starting point for designing enzyme inhibitors and receptor antagonists.[2][3] The carboxylic acid and lactam functionalities provide key hydrogen bonding points, while the N-aryl substituent allows for extensive modification to tune pharmacological properties such as selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The target molecule integrates this privileged scaffold with a 4-(aminosulfonyl)phenyl group, derived from the foundational antibiotic sulfanilamide. This specific combination holds potential for developing novel antimicrobial agents, anticancer therapeutics, or inhibitors of enzymes that recognize the sulfonamide functional group.[4][5] The synthesis described herein is a direct and reliable method, proceeding via a tandem aza-Michael addition and intramolecular cyclization, a powerful strategy for the construction of N-substituted pyrrolidinones.[6][7]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target compound identifies the most direct pathway for its construction. The key disconnection is at the N1-C2 and N1-C5 amide bonds of the pyrrolidinone ring. This reveals that the ring can be formed via an intramolecular condensation of a substituted aspartic acid derivative. This intermediate, in turn, can be synthesized through a conjugate addition (aza-Michael reaction) of an amine to an appropriate four-carbon electrophile.

This leads to a convergent synthetic strategy starting from two readily available commercial precursors: Itaconic Acid (1) and Sulfanilamide (2) .

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis involves two primary transformations:

-

Aza-Michael Addition: The nucleophilic amino group of sulfanilamide attacks the β-carbon of the α,β-unsaturated system of itaconic acid.

-

Intramolecular Cyclization: The newly formed secondary amine attacks one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring upon dehydration.

Recent literature demonstrates that this transformation can be achieved in a single, high-temperature, solvent-free condensation, which represents an efficient and environmentally favorable approach.[4][8]

Core Synthetic Pathway and Mechanistic Insights

The most direct published method for synthesizing the target compound is the one-pot condensation of itaconic acid and sulfanilamide.[4][8] This approach leverages thermal conditions to drive both the initial addition and the subsequent dehydrative cyclization without the need for solvents or coupling agents.

Overall Reaction Scheme

Caption: Overall synthetic workflow from starting materials to product.

3.1 Mechanistic Considerations

The reaction proceeds through a well-established cascade mechanism.[7]

-

Aza-Michael Addition: The primary amine of sulfanilamide adds to the conjugated double bond of itaconic acid. This reaction is regioselective, with the nucleophile adding to the β-position relative to the C1 carboxyl group. While this reaction can be catalyzed by bases, at elevated temperatures, the inherent basicity of the amine is sufficient to initiate the process.[6][9] It is important to note that amines can also catalyze the isomerization of itaconic acid to the less reactive mesaconic acid; however, the forward Michael addition is typically faster under these conditions.[10]

-

Intramolecular Amidation/Cyclization: At temperatures exceeding 140 °C, the intermediate adduct undergoes a spontaneous intramolecular condensation. One of the carboxylic acid groups (primarily the one at C4 of the original itaconic acid backbone) reacts with the secondary amine. This is a dehydration reaction that forms the thermodynamically stable five-membered pyrrolidinone ring, releasing a molecule of water.[11] This thermal cyclization avoids the need for potentially harsh coupling agents like thionyl chloride or carbodiimides.

3.2 Validated Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[4][5][8]

Materials and Equipment:

-

Itaconic Acid (Reagent Grade, ≥99%)

-

4-Aminobenzenesulfonamide (Sulfanilamide, Reagent Grade, ≥99%)

-

Round-bottom flask (50 mL)

-

Heating mantle with magnetic stirrer and temperature controller

-

Condenser (optional, for monitoring)

-

Beakers, filter funnel, filter paper

-

Deionized water

Step-by-Step Procedure:

-

Charging the Reactor: To a 50 mL round-bottom flask, add itaconic acid (6.50 g, 50.0 mmol, 1.0 equiv) and sulfanilamide (8.61 g, 50.0 mmol, 1.0 equiv).

-

Causality: Using a 1:1 molar ratio is crucial for driving the reaction to completion and minimizing unreacted starting materials, which simplifies purification. The reaction is performed neat (solvent-free) to achieve the necessary high temperatures for cyclization and to follow green chemistry principles.[4][8]

-

-

Thermal Condensation: Equip the flask with a magnetic stir bar and place it in a heating mantle. Heat the solid mixture, with stirring, to a temperature of 140–165 °C.

-

Causality: The mixture will melt and become a homogenous liquid. This temperature range is critical. Below 140 °C, the rate of cyclization is impractically slow. Above 165 °C, the risk of thermal decomposition and side-product formation (e.g., decarboxylation) increases significantly.[4] The reaction progress can be monitored by the evolution of water vapor.

-

-

Reaction Monitoring and Completion: Maintain the reaction at temperature for 1.5 to 3 hours. The reaction is typically complete when the evolution of water ceases and the melt becomes viscous.

-

Self-Validation: A simple way to monitor is to observe the condensation ring in the flask neck. The reaction can also be monitored by taking small aliquots, dissolving them in a suitable solvent (e.g., DMSO), and analyzing by Thin Layer Chromatography (TLC). The disappearance of starting materials indicates completion.

-

-

Work-up and Purification: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will still be a viscous liquid or semi-solid. Carefully add 30-40 mL of hot deionized water and stir vigorously. The product will precipitate as a solid upon cooling to room temperature.

-

Causality: Adding water while hot helps to break up the solidified reaction mass. The target carboxylic acid is poorly soluble in water, while any unreacted itaconic acid has moderate solubility, allowing for a preliminary purification by precipitation.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any residual water-soluble impurities.

-

Drying and Characterization: Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight. The resulting product, 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid, should be an off-white or pale brown solid.

-

Self-Validation: Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H NMR: To confirm the structure and absence of starting materials.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity against a reference value.

-

-

Data Presentation and Expected Outcomes

The following table summarizes the typical parameters and expected results for the described synthesis.

| Parameter | Value | Rationale / Notes |

| Itaconic Acid | 1.0 eq | Limiting reagent or equimolar |

| Sulfanilamide | 1.0 eq | Equimolar amount ensures complete conversion |

| Temperature | 140–165 °C | Optimal range for Michael addition and cyclization[4] |

| Reaction Time | 1.5–3.0 hours | Varies with scale and precise temperature |

| Solvent | None (Neat) | Green, efficient, high-temperature synthesis[8] |

| Expected Yield | 70–85% | Typical reported yields for this type of condensation[5] |

| Appearance | Off-white to pale brown solid | Color may vary based on purity |

Conclusion

This guide outlines a scientifically sound, efficient, and direct method for the synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid. By employing a solvent-free thermal condensation of itaconic acid and sulfanilamide, the procedure minimizes waste and operational complexity while providing good yields. The causality behind each step has been explained to provide a deeper understanding of the process. This protocol is robust and serves as an excellent foundation for researchers and drug development professionals seeking to access this and related chemical scaffolds for further investigation.

References

- Serkov, S. A., Sigay, N. V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.

- Request PDF. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.

- Request PDF. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids.

- Request PDF. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.

- ACS Publications. (n.d.). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry.

- ACS Publications. (n.d.). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry.

- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.

- No Publisher. (n.d.). Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids 17{1,2}.

- PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- ResearchGate. (n.d.). Synthesis of 1‐{[(Aryl‐5‐oxopyrrolidin‐3‐yl)carbonyl] ‐amino} - ResearchGate.

- Mickevicius, V., et al. (2005). Synthesis of 1-{[(Aryl5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic Acids. ResearchGate.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.

- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science.

- Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.

- No Publisher. (n.d.). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.

- ResearchGate. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis.

- PMC. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives.

- NIH. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.

- MDPI. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research.

- White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.

- NIH. (n.d.). N-(4-Sulfamoylphenyl)acetamide - PMC.

- ResearchGate. (2022). Cyclization of N -acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 7. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

5-Phenylpyrrolidine-3-carboxylic acid structural analysis and conformation

An In-depth Technical Guide: Structural and Conformational Analysis of 5-Phenylpyrrolidine-3-carboxylic Acid

Foreword: The Significance of Conformation in Drug Discovery

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its three-dimensional nature, which allows for the precise spatial orientation of functional groups to engage with biological targets.[1] this compound is an archetypal example of this scaffold, presenting two key stereocenters and a flexible five-membered ring. A molecule's biological activity is not merely a function of its chemical formula but is intrinsically linked to its three-dimensional shape and dynamic behavior—its conformation. Understanding the conformational landscape of this molecule is therefore paramount for rational drug design, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive exploration of the structural and conformational analysis of this compound. We will dissect the molecule's stereochemical intricacies and delve into the synergistic application of advanced experimental and computational techniques to elucidate its preferred spatial arrangements. The methodologies described herein are designed to be self-validating, integrating empirical data with theoretical models to build a robust and reliable conformational profile.

Foundational Stereochemistry: cis and trans Isomerism

The structure of this compound features two stereogenic centers at the C3 and C5 positions. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are designated as cis and trans, based on the relative orientation of the phenyl and carboxylic acid substituents with respect to the pyrrolidine ring.

-

trans-isomers: The substituents at C3 and C5 are on opposite sides of the ring plane. This includes the (3S, 5S) and (3R, 5R) enantiomers.

-

cis-isomers: The substituents at C3 and C5 are on the same side of the ring plane. This includes the (3S, 5R) and (3R, 5S) enantiomers.

The stereochemical relationship between these substituents is a primary determinant of the ring's conformational preference and, consequently, its biological function.

The Dynamic Landscape: Pyrrolidine Ring Pucker

To alleviate torsional strain, the five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium of puckered conformations. The two principal low-energy conformations are the Envelope (E) and the Twist (T) forms.

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is displaced out of this plane. The conformation is named after the out-of-plane atom (e.g., C5-endo or C5-exo).

-

Twist (T) Conformation: Two adjacent ring atoms are displaced on opposite sides of the plane formed by the other three atoms.

The energy barrier between these puckered states is low, meaning the ring is highly flexible. The nature and stereochemistry of the substituents at C3 and C5 dictate the relative stability of these conformers, shifting the equilibrium towards the most sterically and electronically favorable arrangement.

Caption: Dynamic equilibrium between Envelope and Twist conformations of the pyrrolidine ring.

Experimental Elucidation: A Multi-Technique Approach

A definitive structural analysis requires the convergence of data from multiple experimental techniques. While each method provides unique insights, their combined power yields a comprehensive understanding of both static structure and solution-phase dynamics.

X-Ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray crystallography provides an unambiguous determination of molecular structure in the solid state. It yields precise atomic coordinates, allowing for the direct visualization of bond lengths, bond angles, and torsional angles.

Causality in Protocol: The goal is to obtain a single, high-quality crystal, as the diffraction pattern produced by a well-ordered crystal lattice is what allows for the mathematical reconstruction of the electron density map, and thus the molecular structure. The choice of solvent for crystallization is critical; it must be one from which the molecule precipitates slowly, allowing for the formation of an ordered lattice rather than an amorphous powder.

High-Level Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the purified this compound sample in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage the growth of single crystals over several days.

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data to achieve the final, high-resolution structure.[3][4]

NMR Spectroscopy: Probing Conformation in Solution

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for characterizing the conformational dynamics of molecules in solution, which is more representative of the physiological environment.

Expertise in Application: The key to conformational analysis by NMR lies in measuring parameters that are sensitive to geometry: proton-proton coupling constants (³J) and the Nuclear Overhauser Effect (NOE). Coupling constants are related to dihedral angles via the Karplus equation, while NOEs provide information about through-space distances between protons.

Step-by-Step Workflow: NOESY for Stereochemical Assignment

This workflow is designed to distinguish between cis and trans diastereomers.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

-

1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to identify the chemical shifts of all relevant protons, particularly H3, H5, and the protons on the phenyl ring.

-

2D NOESY/ROESY Acquisition:

-

Choose a NOESY (for smaller molecules) or ROESY (to avoid spin diffusion issues) experiment.

-

Set the mixing time (τₘ) to an appropriate value (typically 300-800 ms) to allow for the buildup of cross-peak intensity. This is a critical parameter that must be optimized. A shorter mixing time is less prone to spin diffusion but may result in weaker signals.

-

-

Data Analysis and Interpretation:

-

Process the 2D data and look for cross-peaks between protons.

-

For a cis-isomer: A distinct NOE cross-peak is expected between the proton at C3 (H3) and the proton at C5 (H5), as they are on the same face of the ring and thus spatially proximate (< 5 Å).

-

For a trans-isomer: No NOE cross-peak should be observed between H3 and H5 due to their large spatial separation.

-

This self-validating system provides a clear and decisive assignment of relative stereochemistry.

-

Caption: Workflow for stereochemical assignment using 2D NOESY NMR.

Computational Modeling: Exploring the Energy Landscape

Computational chemistry provides a powerful in-silico toolkit to complement and expand upon experimental findings. It allows for the exploration of the entire conformational energy surface, quantification of the relative stabilities of different conformers, and prediction of molecular properties.[5][6]

Trustworthiness of the Approach: A robust computational study does not rely on a single method. By using a combination of high-accuracy quantum mechanics for energetics and molecular dynamics for sampling, we create a cross-validated model of the molecule's behavior. The results are further validated by comparing predicted properties (like NMR coupling constants) with experimental data.

Step-by-Step Workflow: Integrated Computational Conformational Analysis

-

Initial Structure Generation: Build both cis and trans isomers of this compound in silico.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., GAFF, MMFF94) to identify low-energy ring pucker conformations and side-chain rotamers.

-

Quantum Mechanics (QM) Optimization:

-

Take the unique low-energy conformers from the MM search and re-optimize their geometries using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

This step provides accurate geometries and relative energies for each stable conformer, allowing for the determination of the global minimum energy structure.

-

-

Molecular Dynamics (MD) Simulation:

-

Place the lowest-energy conformer (e.g., the trans isomer) in a simulation box filled with explicit solvent molecules (e.g., TIP3P water).

-

Run an MD simulation for a sufficient duration (e.g., 50-100 ns) under constant temperature and pressure (NPT ensemble).[7]

-

Analysis: Analyze the trajectory to map the puckering coordinates of the pyrrolidine ring over time. This reveals the population distribution of different envelope and twist states, providing insight into the molecule's flexibility and the conformational landscape in a solvated environment.

-

-

Property Calculation and Validation: Calculate NMR coupling constants from the QM-optimized structures and compare them with the experimental values to validate the accuracy of the computed conformational populations.

Caption: Integrated workflow for computational conformational analysis.

Data Synthesis and Summary

A comprehensive analysis relies on integrating the strengths of each technique. The following tables summarize the comparative advantages and typical data outputs.

Table 1: Comparison of Structural Analysis Techniques

| Technique | Strengths | Limitations | Primary Output |

| X-Ray Crystallography | Unambiguous 3D structure; high precision | Solid-state, not solution; requires good crystals | Atomic coordinates, bond lengths/angles |

| NMR Spectroscopy | Solution-phase analysis; reveals dynamics | Provides average structure; interpretation can be complex | Chemical shifts, coupling constants, NOEs |

| Computational Modeling | Full energy landscape; predicts properties | Model-dependent; requires experimental validation | Relative energies, geometries, dynamic trajectories |

Table 2: Representative Data for a Hypothetical trans-(3R,5R) Isomer

| Data Type | Parameter | Typical Value / Observation | Interpretation |

| NMR (NOESY) | H3 ↔ H5 | No cross-peak | Protons are on opposite faces of the ring (> 5 Å apart) |

| NMR (¹H) | ³J(H2a,H3) / ³J(H3,H4a) | ~8-10 Hz (axial-axial) | Suggests pseudo-axial orientation for H3 |

| X-Ray Crystal | C2-C3-C4-C5 Torsion | ~35° | Confirms a specific Twist (T) or Envelope (E) pucker in the crystal |

| DFT Calculation | ΔE (E-pucker vs T-pucker) | +0.8 kcal/mol | Indicates the Twist conformer is slightly more stable |

| MD Simulation | Ring Pucker Population | 75% Twist, 25% Envelope | Shows dynamic equilibrium between conformers in solution |

Conclusion

The structural and conformational analysis of this compound is a multi-faceted challenge that demands an integrated analytical strategy. X-ray crystallography provides an anchor point with a definitive solid-state structure, while NMR spectroscopy, particularly 2D NOESY, offers the decisive evidence for stereochemical assignment and conformational preferences in the more biologically relevant solution phase. Computational modeling bridges the gap, providing a dynamic and energetic map of the entire conformational landscape that is essential for a complete understanding.

By synergistically applying these techniques, researchers and drug development professionals can build a high-fidelity model of this critical scaffold. This detailed structural knowledge is the foundation upon which potent, selective, and successful therapeutic agents are built, transforming a flexible molecule into a precisely engineered key for a specific biological lock.

References

- Gein, V. L., Silina, T., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal.

- Serkov, S., Kostikova, N. N., et al. (2022). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds.

-

Conti, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. Available from: [Link]

-

Katageri, M., et al. (2021). The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p... ResearchGate. Available from: [Link]

-

Gualdani, R., et al. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

-

MOLBASE. (n.d.). 5-oxo-1-phenylpyrrolidine-3-carboxylic acid|39629-86-2. MOLBASE Encyclopedia. Available from: [Link]

-

Tighineanu, E., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF. ResearchGate. Available from: [Link]

-

Jas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available from: [Link]

-

Khan, I., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PLOS ONE. Available from: [Link]

-

ATB. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Automated Topology Builder. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF. ResearchGate. Available from: [Link]

-

Lee, T. S., et al. (2022). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available from: [Link]

-

Aruleba, R. T., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Identification of Potential Carboxylic Acid-Containing Drug Candidate to Design Novel Competitive NDM Inhibitors: An In-Silico Approach Comprising Combined Virtual Screening and Molecular Dynamics Simulation. ResearchGate. Available from: [Link]

-

Jas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]

-

Zhou, Z., & Kihara, D. (2022). Modeling protein–nucleic acid complexes with extremely large conformational changes using Flex-LZerD. PLOS Computational Biology. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Quest for 5-Phenylpyrrolidine-3-carboxylic Acid Derivatives: Acknowledging a Gap in the Scientific Record

An extensive review of scientific literature and patent databases reveals a notable absence of dedicated research on the discovery, history, and development of 5-Phenylpyrrolidine-3-carboxylic acid derivatives as significant agents targeting GABA uptake or prolyl-4-hydroxylase. While the broader class of pyrrolidine-containing compounds has been a fertile ground for drug discovery, this specific scaffold appears to be largely unexplored in the public domain for these therapeutic applications.

This technical guide was intended to provide an in-depth exploration of this compound derivatives for researchers, scientists, and drug development professionals. However, in the spirit of scientific integrity, it is crucial to report on the landscape as it currently stands. The investigation into this topic has yielded substantial information on related structures, which helps to contextualize the current void and potential future directions.

What the Search Revealed: The Landscape of Related Pyrrolidine Scaffolds

While specific data on this compound is scarce, the search provided a wealth of information on analogous structures, offering valuable insights into the medicinal chemistry of pyrrolidine derivatives.

The Prominence of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

A significant body of research focuses on 5-oxopyrrolidine-3-carboxylic acid derivatives . These compounds have been synthesized and evaluated for a wide range of biological activities, including:

-

Anticancer and Antimicrobial Properties: Numerous studies detail the synthesis of novel 5-oxopyrrolidine derivatives and their promising activity against various cancer cell lines and microbial strains.[1][2]

-

Anti-inflammatory Activity: This class of compounds has also been investigated for its potential to modulate inflammatory pathways.

The synthesis of these derivatives often involves the cyclization of precursors like itaconic acid with various amines.[1][3]

Pyrrolidine-based GABA Uptake Inhibitors

The pyrrolidine ring is a key pharmacophoric element in the design of inhibitors for the GABA transporters (GATs), which are crucial for regulating neurotransmission. Research in this area has led to the development of potent and selective inhibitors. However, the focus has largely been on derivatives of proline and nipecotic acid, with various lipophilic substituents on the nitrogen atom to enhance potency and selectivity for different GAT subtypes.[4][5][6] While some derivatives contain phenyl groups, they are typically not at the 5-position of the pyrrolidine ring.

Prolyl-4-Hydroxylase (P4H) Inhibitors

In the context of prolyl-4-hydroxylase inhibition, the dominant scaffolds in the literature are based on pyridine dicarboxylic acids and their bioisosteres.[7][8][9] These compounds act as competitive inhibitors with respect to the co-substrate 2-oxoglutarate. While the proline-like pyrrolidine structure is central to the substrate of P4H, the development of inhibitors has primarily focused on mimicking the co-substrate rather than creating substrate analogs based on a this compound core.

The Apparent Void: Where is this compound?

The consistent absence of specific literature on this compound derivatives for the specified targets suggests several possibilities:

-

Synthetic Challenges: The stereoselective synthesis of this compound may present significant challenges that have hindered its exploration.

-

Lack of Potency or Desirable Properties: Early, unpublished studies may have indicated that this particular scaffold lacks the required potency, selectivity, or drug-like properties to warrant further investigation.

-

Unexplored Territory: It is also possible that this chemical space remains a genuinely unexplored area, representing a potential opportunity for future drug discovery programs.

Future Directions and a Call for Exploration

The initial intent of this guide was to chart a well-trodden path. Instead, it has highlighted a notable gap in the map of medicinal chemistry. For researchers in the field, this presents an intriguing question: could the this compound scaffold hold untapped potential?

Future research could focus on:

-

Developing robust and stereoselective synthetic routes to access a variety of this compound derivatives.

-

Computational modeling and screening to predict the potential binding of these derivatives to GABA transporters and prolyl-4-hydroxylase.

-

Synthesis and in vitro screening of a focused library of these compounds to assess their biological activity.

While a comprehensive historical guide on the discovery and development of this compound derivatives cannot be written at this time due to a lack of available data, the surrounding landscape of pyrrolidine chemistry offers a rich context and a potential starting point for new avenues of investigation. The scientific community is encouraged to explore this uncharted territory, which may yet yield novel therapeutic agents.

References

It is with regret that a comprehensive reference list specific to the discovery and history of this compound derivatives as GABA uptake and prolyl-4-hydroxylase inhibitors cannot be provided, as no such dedicated literature was identified during the extensive search. The citations included in the text above refer to related and more broadly studied classes of pyrrolidine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-Phenylpyrrolidine-3-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Phenylpyrrolidine-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. This document moves beyond a simple data repository to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally related analogues.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Its conformational flexibility and the potential for stereochemical diversity at its constituent carbons make it a versatile building block for creating molecules with specific three-dimensional arrangements, crucial for targeted biological activity. This compound, in particular, combines the pyrrolidine motif with a phenyl group and a carboxylic acid, offering multiple points for chemical modification and interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for the successful development of novel therapeutics based on this core.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring and the phenyl group. The chemical shifts and coupling patterns will be influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the magnetic anisotropy of the phenyl ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 13 ppm.[1] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.[1][2] The broadness of the signal is a characteristic result of chemical exchange and hydrogen bonding.[1]

-

Phenyl Group Protons (-C₆H₅): The five protons of the phenyl group will resonate in the aromatic region, generally between 7.2 and 7.6 ppm. The exact chemical shifts and multiplicities will depend on the electronic environment, but a complex multiplet is expected.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to diastereotopicity.

-

H5 (methine proton adjacent to the phenyl group): This proton is expected to be a multiplet, likely a triplet or doublet of doublets, in the range of 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent phenyl group and nitrogen atom.

-

H3 (methine proton adjacent to the carboxylic acid): This proton will also be a multiplet, anticipated around 3.0-3.5 ppm. Its proximity to the electron-withdrawing carboxylic acid group causes a downfield shift.

-

H2 and H4 (methylene protons): These protons are diastereotopic and will likely appear as complex multiplets in the region of 2.0-3.0 ppm.

-

-

Amine Proton (-NH-): A broad singlet is expected for the amine proton, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between 1.5 and 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | broad s |

| -C₆H₅ | 7.2 - 7.6 | m |

| H5 | 4.0 - 4.5 | m |

| H3 | 3.0 - 3.5 | m |

| H2, H4 | 2.0 - 3.0 | m |

| -NH- | 1.5 - 4.0 | broad s |

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm, a characteristic chemical shift for this functional group.[1]

-

Phenyl Group Carbons (-C₆H₅): The carbons of the phenyl ring will appear in the aromatic region, between 125 and 145 ppm. The ipso-carbon (the carbon attached to the pyrrolidine ring) will likely be at the downfield end of this range.

-

Pyrrolidine Ring Carbons:

-

C5 (methine carbon adjacent to the phenyl group): Expected around 60-65 ppm.

-

C3 (methine carbon adjacent to the carboxylic acid): Anticipated in the region of 40-45 ppm.

-

C2 and C4 (methylene carbons): These carbons are expected to resonate between 30 and 40 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 170 - 180 |

| -C₆H₅ (ipso) | ~145 |

| -C₆H₅ | 125 - 130 |

| C5 | 60 - 65 |

| C3 | 40 - 45 |

| C2, C4 | 30 - 40 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the amine group.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[2][3] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[3][4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present between 1700 and 1725 cm⁻¹.[2][4]

-

N-H Stretch (Amine): A moderate absorption band is expected around 3300-3500 cm⁻¹. This may sometimes be obscured by the broad O-H stretch of the carboxylic acid.

-

C-N Stretch: This will likely appear as a medium to weak band in the 1020-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: These absorptions will be observed as a group of weak to medium bands just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic bands for the phenyl group will be present in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| N-H (Amine) | 3300 - 3500 | Moderate |

| Aromatic C-H | > 3000 | Weak to Medium |

| Aromatic C=C | 1450 - 1600 | Medium |

| C-N | 1020 - 1250 | Medium to Weak |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of this compound is 191.22 g/mol . In electrospray ionization (ESI), a common technique for such molecules, the protonated molecule [M+H]⁺ at m/z 192.23 would be expected.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH): A significant fragment would likely be observed corresponding to the loss of the carboxylic acid group (45 Da), resulting in a fragment ion at m/z 146.

-

Loss of water (-H₂O): Fragmentation involving the loss of a water molecule (18 Da) from the molecular ion is also a common pathway for carboxylic acids.

-

Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo characteristic fragmentation, leading to various smaller fragment ions.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method for solid samples.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty ATR crystal or a pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Visualizing the Scientific Workflow

The process of spectroscopic analysis for structural elucidation follows a logical progression from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra and the principles behind them, researchers can confidently identify and characterize this important molecule and its derivatives. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is the foundation of structural integrity in chemical and pharmaceutical research.

References

- Gein, V. L., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55, 24-28.

- Serkov, S., et al. (2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 60, 1-8.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 499, Pyrrolidone carboxylic acid. Retrieved from [Link].

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link].

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Retrieved from [Link].

-

SpectraBase. (n.d.). 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid amide. Retrieved from [Link].

- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 981.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link].

-

Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link].

- Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-13.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.

- Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.

-

All 'bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link].

-

American Elements. (n.d.). Racemic Fmoc-trans-3-phenyl-pyrrolidine-2-carboxylic acid. Retrieved from [Link].

-

NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, N-methyl, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

-

SpectraBase. (n.d.). 5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide. Retrieved from [Link].

Sources

biological activity of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs

An In-Depth Technical Guide to the Biological Activity of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Analogs

Introduction

The 2-pyrrolidinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic systems, a critical attribute for achieving high-affinity and selective interactions with biological targets.[2] Within this class, the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid framework has emerged as a particularly versatile and synthetically tractable starting point for the development of novel therapeutic agents.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this chemical series. We will delve into the core synthesis strategies that make this scaffold an attractive platform for library generation, analyze its significant antimicrobial and anticancer activities, and dissect the crucial structure-activity relationships (SAR) that govern its biological effects. Furthermore, this document provides detailed, field-proven experimental protocols to empower researchers in their own drug discovery efforts.

Core Synthesis Strategy: A Versatile and Efficient Platform

The strategic value of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold lies in its straightforward and robust synthesis, which typically begins with the condensation of a substituted aniline with itaconic acid.[1][3][4] This reaction creates the core pyrrolidinone ring with two key handles for chemical diversification: the N-1 phenyl ring, whose electronics and sterics can be tuned by selecting the appropriate starting aniline, and the C-3 carboxylic acid, a versatile functional group for further elaboration.

A pivotal step in unlocking the therapeutic potential of this scaffold is the conversion of the C-3 carboxylic acid into a carbohydrazide.[1][5] This intermediate is exceptionally useful, serving as a linchpin for reacting with a diverse range of aldehydes, ketones, and other electrophiles to rapidly generate extensive libraries of hydrazones, azoles, and other heterocyclic systems. This approach allows for a broad and efficient exploration of chemical space to optimize biological activity.

Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes a foundational synthesis for a key intermediate, adapted from established literature procedures.[1] The choice of an acetamido-substituted aniline provides a functional group that can be later modified, for instance, by hydrolysis to a free amine, enabling further diversification.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetanilide (0.5 mol), itaconic acid (0.75 mol), and deionized water (100 mL).

-

Reflux: Heat the mixture to reflux and maintain for 12 hours with continuous stirring. The causality for reflux is to provide sufficient thermal energy to drive the condensation and cyclization reaction to completion.

-

Acidification & Isolation: After 12 hours, remove the heat source and add 5% hydrochloric acid (100 mL) to the mixture, stirring for 5 minutes. This step ensures the protonation of the carboxylic acid and helps precipitate the product.

-

Purification: Cool the mixture in an ice bath. Collect the resulting crystalline solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallization (Optional but Recommended): For higher purity, dissolve the crude product in a minimal amount of 5% sodium hydroxide solution. Filter the solution to remove any insoluble impurities. Re-acidify the filtrate with hydrochloric acid to a pH of 5 to precipitate the purified product.

-

Final Processing: Collect the purified white solid by filtration, wash with water, and dry under vacuum. The expected yield is typically high (>90%).[1]

Antimicrobial Activity: A Scaffold Targeting Drug-Resistant Pathogens

A significant body of research has highlighted the potential of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs as potent antimicrobial agents. The primary focus has been on activity against Gram-positive bacteria, including clinically challenging multidrug-resistant (MDR) strains.[5]

Notably, derivatives have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), addressing a critical unmet need in infectious disease.[1][5] Furthermore, certain analogs exhibit antifungal properties, with activity reported against MDR fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus.[5]

Structure-Activity Relationship (SAR) Insights

-

C-3 Position Dominance: The moiety introduced at the C-3 position via the carbohydrazide intermediate is a primary determinant of antimicrobial potency. Hydrazones bearing a 5-nitrothiophene substituent have been identified as particularly potent, demonstrating excellent activity against MDR S. aureus.[1][5] This suggests that the electron-withdrawing nature and specific geometry of the nitrothiophene ring are crucial for target engagement.

-

N-1 Phenyl Substitution: Modifications on the N-1 phenyl ring modulate activity and selectivity. Introducing a 3,5-dichloro-2-hydroxyphenyl group has been shown to yield compounds with strong antibacterial efficacy.[5]

-

Heterocyclic Integration: The cyclization of the carbohydrazide into more complex heterocycles, such as 5-fluorobenzimidazole, can significantly enhance potency. One such derivative was found to be four-fold more active than the standard-of-care antibiotic clindamycin against MRSA.[5]

Data Summary: Antimicrobial Activity of Key Analogs

| Compound ID | Key Structural Features | Target Organism | Reported MIC (µg/mL) | Reference |

| Compound 21 | Hydrazone with 5-nitrothiophene | Multidrug-resistant S. aureus | 1–8 | [1] |

| Hydrazone Analog | 1-(3,5-dichloro-2-hydroxyphenyl), hydrazone with 5-nitrothien-2-yl | Candida auris (MDR) | 16 | [5] |

| Benzimidazole Analog | 1-(3,5-dichloro-2-hydroxyphenyl), 5-fluorobenzimidazole | MRSA TCH 1516 | 2x stronger than clindamycin | [5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized workflow for assessing the antimicrobial potency of synthesized compounds. The self-validating nature of this protocol comes from the inclusion of positive (known antibiotic) and negative (no drug) controls.

-

Preparation of Reagents: Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB) and a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the compound stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as growth and sterility controls, respectively.

-

Inoculation: Dilute the standardized bacterial suspension in MHB and add 50 µL to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Anticancer Potential: A Focus on Lung Adenocarcinoma

In addition to antimicrobial effects, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have demonstrated notable anticancer activity. A frequently used and responsive model for this evaluation is the A549 human lung adenocarcinoma cell line.[1][5]

Structure-Activity Relationship (SAR) Insights

The SAR for anticancer activity often parallels that for antimicrobial effects, suggesting potential overlaps in mechanism or a shared reliance on specific physicochemical properties for cellular uptake and target interaction.

-

Heterocycles are Key: As with antimicrobial activity, hydrazones incorporating heterocyclic fragments are generally more potent anticancer agents than their counterparts with simple aromatic moieties.[1]

-

Substituent Effects: The 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl group, which showed potent antibacterial action, also exhibited the highest anticancer activity in one study, indicating its potential as a dual-action agent.[5]

-

Targeting Proliferation: Recent work has also explored analogs with a 1-(3,4,5-trimethoxyphenyl) substituent, a moiety known from established anticancer agents like combretastatin. This line of inquiry aims to leverage the antiproliferative properties associated with this substitution pattern.[6]

Data Summary: Anticancer Activity of Key Analogs

| Compound Series | Key Structural Features | Cell Line | Activity Summary | Reference |

| Hydrazones 18-22 | Hydrazones with heterocyclic moieties | A549 | Exerted the most potent activity in the series | [1] |

| Benzimidazole Analog | 1-(3,5-dichloro-2-hydroxyphenyl), 5-fluorobenzimidazole | A549 | Showed the highest anticancer activity in the study | [5] |

| Oxadiazolethione Analog | 1-(3,4,5-trimethoxyphenyl) with 1,3,4-oxadiazolethione | A549 | Showed notable inhibition of cell viability | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Return the plate to the incubator for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, making antiproliferative effects more pronounced.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Outlook

The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold represents a highly promising and synthetically accessible platform for the discovery of novel therapeutic agents. The research to date has firmly established its potential in generating potent antimicrobial compounds active against drug-resistant bacteria and fungi, as well as cytotoxic agents effective against cancer cell lines. The clear structure-activity relationships revolving around the C-3 carbohydrazide and N-1 phenyl substituents provide a rational basis for further optimization.

Future research should be directed towards several key areas:

-

Mechanism of Action Studies: Elucidating the specific molecular targets of the most active compounds is critical for advancing them as drug candidates.

-

Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, excretion) and in vivo pharmacokinetic studies are necessary to assess the drug-likeness of lead compounds.

-

In Vivo Efficacy: Promising candidates must be evaluated in relevant animal models of infection and cancer to validate their therapeutic potential.

-

Scaffold Diversification: Exploration of other emerging biological activities, such as the observed BACE-1 inhibition, could open new therapeutic avenues for this versatile chemical series.[7]

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further exploit the rich pharmacology of these pyrrolidinone-based analogs.

References

-

Gudžionienė, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

-

Request PDF (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

-

Gudžionienė, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]

-

Request PDF (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate. Available at: [Link]

-

Request PDF. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Available at: [Link]

-

Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. Available at: [Link]

-

Request PDF (2025). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

-

Baldini, L., et al. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Gudžionienė, D., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chiral Synthesis of (R)-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (R)-pyrrolidine-3-carboxylic Acid

(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic β-amino acid, is a cornerstone building block in modern medicinal chemistry and drug discovery.[1][2] Its rigid, five-membered ring structure, combined with the stereochemically defined carboxylic acid and secondary amine functionalities, provides an invaluable scaffold for creating complex, biologically active molecules.[1][2] The specific (R)-configuration allows for precise three-dimensional orientation of substituents, a critical factor for optimizing interactions with biological targets such as enzymes and receptors.[1] The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved pharmaceuticals, underscoring its significance.[1][3] This guide offers a comprehensive exploration of the primary synthetic strategies for obtaining this enantiomerically pure compound, focusing on the underlying principles and practical applications that are vital for professionals in the field.

PART 1: Chiral Pool Synthesis – Leveraging Nature's Stereochemistry

Chiral pool synthesis is a powerful and efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach circumvents the need for developing de novo asymmetric syntheses or performing chiral resolutions. (R)-pyrrolidine-3-carboxylic acid itself is an excellent chiral pool starting material for more complex molecules.[4] However, for its own synthesis, other natural products are often employed.

Synthesis from L-Glutamic Acid

L-Glutamic acid, an abundant and inexpensive amino acid, serves as a common precursor for the synthesis of (R)-pyrrolidine-3-carboxylic acid. The general strategy involves the cyclization of the glutamic acid backbone to form a pyroglutamic acid intermediate, followed by stereocontrolled functional group manipulations.

A key challenge in this approach is the selective reduction of the C5-amide carbonyl of the pyroglutamate ring in the presence of the C2-carboxylic acid. A common sequence involves:

-

Protection: The amino and carboxylic acid groups of L-glutamic acid are protected. The amine is typically protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acids are often converted to esters.

-

Cyclization: Intramolecular cyclization is induced to form the N-protected pyroglutamate derivative.[5] This lactamization can be achieved by heating.[6]

-

Selective Reduction: The lactam carbonyl is selectively reduced to the amine, forming the pyrrolidine ring.

-

Deprotection: The protecting groups are removed to yield the final product.

The transformation of glutamic acid to 2-pyrrolidone derivatives is a well-established process. For example, pyroglutamic acid is readily formed through the dehydration-cyclization of glutamic acid upon heating.[6][7] Subsequent catalytic hydrogenation can lead to the formation of the pyrrolidine ring.[6]

Synthesis from L-Serine

Another viable chiral pool starting material is L-serine. The synthesis from L-serine is generally more complex and involves the construction of the five-membered ring. A representative strategy might include:

-

Chain Extension: The three-carbon backbone of serine is extended by two carbons.

-

Cyclization: An intramolecular cyclization reaction is performed to form the pyrrolidine ring.

-

Functional Group Interconversion: The hydroxyl group of serine is manipulated to ultimately become the C4-methylene group of the pyrrolidine ring.

PART 2: Asymmetric Synthesis – Creating Chirality

Asymmetric synthesis provides a powerful alternative to chiral pool methods, allowing for the creation of the desired enantiomer from achiral or racemic starting materials. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Hydrogenation

One of the most efficient methods for introducing chirality is through asymmetric hydrogenation of a prochiral precursor. A common approach involves the synthesis of a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative, which is then subjected to hydrogenation using a chiral catalyst.

For instance, a process for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids involves the asymmetric hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.[8] This reaction is typically carried out using a ruthenium catalyst with a chiral phosphine ligand, such as (R)-2-Furyl-MeOBIPHEP, under hydrogen pressure.[2] The high enantiomeric purity achieved often eliminates the need for further purification.[8]

Organocatalytic Asymmetric Michael Addition

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in organic synthesis.[9][10] Derivatives of (R)-pyrrolidine-3-carboxylic acid have been synthesized via organocatalytic enantioselective Michael addition reactions.[11][12]

A typical strategy involves the Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by a chiral amine.[11][13] The resulting adduct can then undergo a reductive cyclization to form the 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative with high enantiomeric excess.[11][12] This two-step process provides a concise route to these valuable compounds from readily available starting materials.[11]

PART 3: Experimental Protocols and Data

N-Boc Protection of (R)-pyrrolidine-3-carboxylic Acid

The protection of the secondary amine is a crucial step for many subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[4]

Protocol: [4]

-

Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane at room temperature.

-

Stir the mixture for 1.5 hours.

-

Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.

-

Acidify the aqueous phase with 3N HCl.

-

Extract the aqueous phase with ether.

-

Combine the ether extracts, wash, dry, and concentrate to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.

| Reagents | Conditions | Product | Yield |